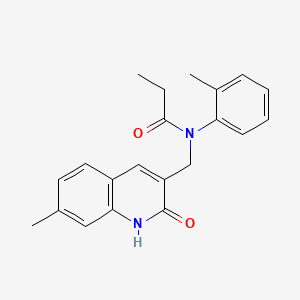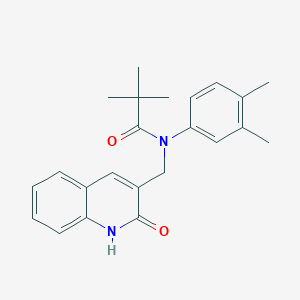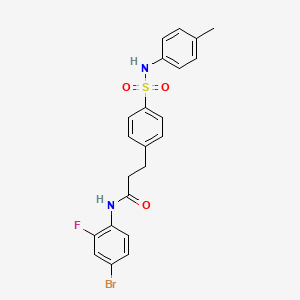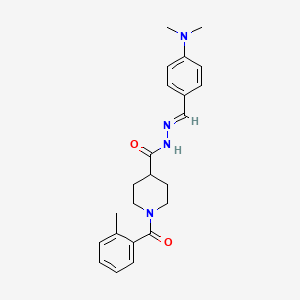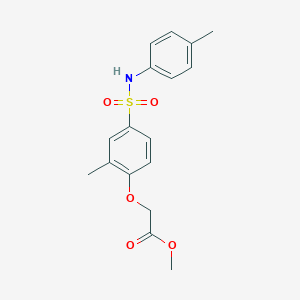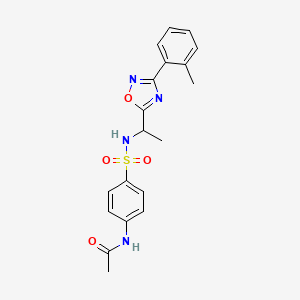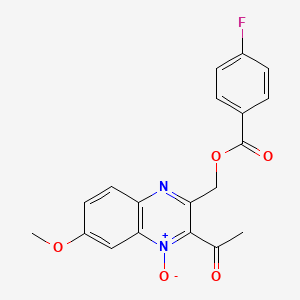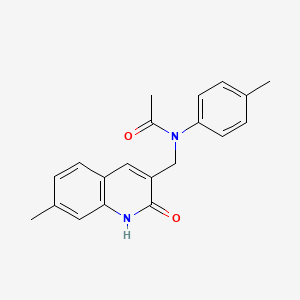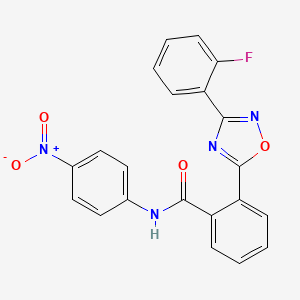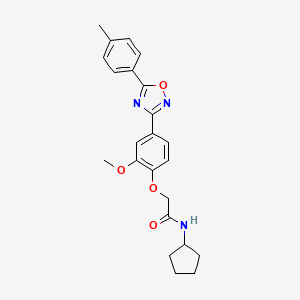
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CP-96345, is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain and stress responses in the body. In
Mécanisme D'action
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The nociceptin/orphanin FQ receptor is involved in the regulation of pain and stress responses in the body. This compound binds to the nociceptin/orphanin FQ receptor and blocks its activation by nociceptin/orphanin FQ, thereby reducing pain and stress responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. Studies have shown that this compound can reduce pain and stress responses in animal models, suggesting that it may have therapeutic potential in the treatment of pain and stress-related disorders. This compound has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is that it is a selective antagonist of the nociceptin/orphanin FQ receptor, which makes it a useful tool for studying the role of this receptor in pain and stress responses. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. One direction is to further explore its potential therapeutic applications in the treatment of pain and stress-related disorders, as well as anxiety disorders. Another direction is to explore its potential as a tool for studying the role of the nociceptin/orphanin FQ receptor in other physiological processes, such as addiction and reward. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide involves several steps, starting with the reaction of 2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenol with cyclopentyl bromide to form the corresponding ether. This intermediate is then reacted with chloroacetic acid and triethylamine to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
N-cyclopentyl-2-(2-methoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been studied for its potential applications in scientific research, particularly in the study of pain and stress responses. The nociceptin/orphanin FQ receptor, which is targeted by this compound, is involved in the regulation of pain and stress responses in the body. Studies have shown that this compound can block the effects of nociceptin/orphanin FQ on pain and stress responses, suggesting that it may have therapeutic potential in the treatment of pain and stress-related disorders.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15-7-9-16(10-8-15)23-25-22(26-30-23)17-11-12-19(20(13-17)28-2)29-14-21(27)24-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNLUSLSZPLKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NC4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

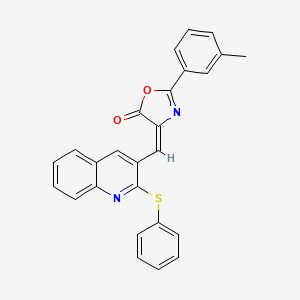

![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)
